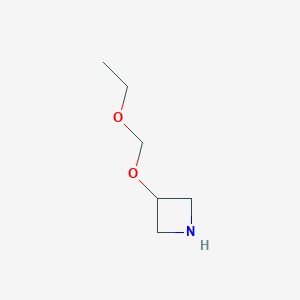

3-(Ethoxymethoxy)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

3-(ethoxymethoxy)azetidine |

InChI |

InChI=1S/C6H13NO2/c1-2-8-5-9-6-3-7-4-6/h6-7H,2-5H2,1H3 |

InChI Key |

GXTTXQUEPYXSHG-UHFFFAOYSA-N |

Canonical SMILES |

CCOCOC1CNC1 |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 3 Ethoxymethoxy Azetidine and Analogous 3 Substituted Azetidines

Azetidine (B1206935) Ring Construction Approaches

Intramolecular Cyclization Reactions

Intramolecular cyclization is a prominent strategy for forming the azetidine ring, involving the formation of a carbon-nitrogen bond within a single molecule. These methods often rely on the reaction of a nucleophilic nitrogen atom with an electrophilic carbon center, facilitated by a suitable leaving group or the opening of a strained ring.

The intramolecular aminolysis of epoxides presents a powerful method for the stereospecific synthesis of 3-hydroxyazetidines, which can be further functionalized to compounds like 3-(Ethoxymethoxy)azetidine. In this approach, a γ-amino epoxide undergoes an intramolecular nucleophilic attack by the amine onto one of the epoxide carbons. The regioselectivity of this ring-opening is a critical factor and can be influenced by the substitution pattern of the epoxide and the reaction conditions.

Recent research has demonstrated the efficacy of Lewis acids in catalyzing the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.govfrontiersin.orgnih.gov For instance, lanthanum(III) trifluoromethanesulfonate (La(OTf)3) has been shown to be an effective catalyst for this transformation. nih.govfrontiersin.orgnih.gov The reaction proceeds via a C3-selective intramolecular aminolysis, leading to the corresponding 3-hydroxyazetidine derivative. nih.govfrontiersin.org This method is notable for its tolerance of various functional groups, including those that are acid-sensitive or possess Lewis basic sites. nih.govnih.gov

The general reaction scheme is as follows: cis-3,4-Epoxy amine + La(OTf)3 → 3-Hydroxyazetidine

A study on the La(OTf)3-catalyzed intramolecular aminolysis of various cis-3,4-epoxy amines provided the following results:

| Substrate | Product | Yield (%) |

|---|---|---|

| cis-N-Benzyl-3,4-epoxyhexan-1-amine | 1-Benzyl-2-ethyl-azetidin-3-ol | 81 |

| cis-N-(4-Methoxybenzyl)-3,4-epoxyhexan-1-amine | 2-Ethyl-1-(4-methoxybenzyl)azetidin-3-ol | 85 |

| cis-N-(4-Nitrobenzyl)-3,4-epoxyhexan-1-amine | 2-Ethyl-1-(4-nitrobenzyl)azetidin-3-ol | 75 |

| cis-N-Butyl-3,4-epoxyhexan-1-amine | 1-Butyl-2-ethylazetidin-3-ol | 88 |

Similarly, intramolecular SN2 reactions utilizing halogenated precursors are a classical and widely used method for azetidine synthesis. nih.govfrontiersin.org In this approach, a γ-amino halide or a related substrate with a good leaving group at the γ-position undergoes intramolecular cyclization. The nitrogen atom acts as a nucleophile, displacing the halide to form the four-membered ring. The efficiency of this reaction is dependent on the nature of the leaving group (I > Br > Cl) and the reaction conditions, which often involve the use of a base to deprotonate the amine and enhance its nucleophilicity.

Cyclocondensation reactions provide a direct route to the azetidine ring by combining two or more molecules in a single step. A notable example is the one-pot synthesis of azetidines from alkyl dihalides and primary amines. organic-chemistry.org This method typically proceeds under microwave irradiation in an alkaline aqueous medium, offering an efficient and environmentally friendly approach. organic-chemistry.org

Another key strategy is the alkylation of primary amines with 1,3-dielectrophiles. A straightforward synthesis of various 1,3-disubstituted azetidines has been achieved through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org The triflate group serves as an excellent leaving group, facilitating the double alkylation of the amine to form the azetidine ring.

A more recent and innovative approach involves the intramolecular amination of organoboronates. nih.govorganic-chemistry.org This method provides access to azetidines, as well as other saturated N-heterocycles, through a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.orgnih.govorganic-chemistry.org The reaction proceeds with high stereospecificity, allowing for the synthesis of enantiomerically enriched azacycles. organic-chemistry.org A key advantage of this methodology is the use of methoxyamine pretreated with a base, which enables the amination to occur without the need for highly Lewis acidic reagents. organic-chemistry.org

Intermolecular Cycloaddition Reactions

Intermolecular cycloaddition reactions, particularly [2+2] photocycloadditions, offer a powerful and direct strategy for the synthesis of the azetidine core from acyclic precursors.

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a highly efficient method for constructing functionalized azetidines. researchgate.netrsc.org However, the application of this reaction has been historically limited due to challenges associated with the photochemical behavior of simple imines. researchgate.netrsc.org

A significant advancement in this area is the visible-light-mediated intermolecular aza Paternò–Büchi reaction utilizing the triplet state reactivity of 2-isoxazoline-3-carboxylates as oxime equivalents. researchgate.netnih.gov This approach is characterized by its operational simplicity, mild reaction conditions, and broad substrate scope. researchgate.netnih.gov The reaction is typically catalyzed by a commercially available iridium photocatalyst, which facilitates the [2+2] cycloaddition with a wide range of alkenes. researchgate.netnih.gov

The key features of this methodology include:

Visible-light mediation: Avoids the use of high-energy UV radiation, which can lead to side reactions and degradation of sensitive functional groups. researchgate.net

Triplet energy transfer mechanism: The iridium photocatalyst absorbs visible light and transfers energy to the 2-isoxazoline-3-carboxylate, promoting it to an excited triplet state that readily undergoes cycloaddition. researchgate.netresearchgate.net

Broad alkene scope: The reaction is compatible with both electron-rich and electron-deficient alkenes.

Access to unprotected azetidines: The resulting cycloadducts can be readily converted to free, unprotected azetidines, which are highly desirable synthetic targets. nih.gov

A summary of representative results for the visible-light-mediated [2+2] photocycloaddition is presented below:

| 2-Isoxazoline-3-carboxylate | Alkene | Product | Yield (%) |

|---|---|---|---|

| Ethyl 2-isoxazoline-3-carboxylate | Styrene | Ethyl 2-phenyl-1-oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate | 85 |

| Methyl 2-isoxazoline-3-carboxylate | 4-Methoxystyrene | Methyl 2-(4-methoxyphenyl)-1-oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate | 78 |

| Ethyl 2-isoxazoline-3-carboxylate | 1-Hexene | Ethyl 2-butyl-1-oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate | 65 |

| Methyl 2-isoxazoline-3-carboxylate | Cyclohexene | Methyl 2,3,4,5,6,7-hexahydro-1'H-spiro[1,3-benzoxazole-2,2'-azetidine]-3'-carboxylate | 72 |

This methodology represents a significant step forward in the synthesis of highly functionalized azetidines, providing a versatile and practical tool for medicinal and synthetic chemists.

Ring Expansion Strategies

Ring expansion reactions of smaller, strained ring systems provide a powerful entry to the azetidine core, often allowing for the stereocontrolled installation of substituents.

Donor-acceptor (D-A) cyclopropanes are versatile synthetic intermediates, acting as "masked 1,3-dipoles" that can undergo ring expansion to form various heterocycles, including azetidines. nih.govresearchgate.net Lewis acid-mediated activation of D-A cyclopropanes facilitates their reaction with nitrogen sources to yield substituted azetidines.

A notable method involves the magnesium-mediated ring expansion of D-A cyclopropanes with iminoiodinanes as the nitrogen source. nih.gov This transition-metal-free protocol demonstrates good functional group tolerance and operates under mild conditions. nih.govchemrxiv.org The reaction is promoted by a Lewis acid, such as MgI₂, which coordinates to the D-A cyclopropane, promoting nucleophilic ring-opening by a magnesium-amide species generated in situ from the iminoiodinane. nih.govchemrxiv.org This approach has been successfully applied to challenging alkyl D-A cyclopropanes, leading to aliphatic azetidines. nih.gov

Another strategy utilizes oxaziridines as the nitrogen transfer agent in the presence of a Lewis acid. nih.gov The reaction of D-A cyclopropanes with N-sulfonyl oxaziridines, catalyzed by MgI₂, can lead to the formation of azetidines. The regioselectivity of the nitrogen transfer can be controlled by the nature of the substituent on the oxaziridine nitrogen. nih.govdntb.gov.ua

Table 1: Lewis Acid-Mediated Ring Expansion of Donor-Acceptor Cyclopropanes for Azetidine Synthesis

| Nitrogen Source | Lewis Acid | Key Features | Reference |

|---|---|---|---|

| Iminoiodinane | MgI₂ | Transition-metal-free, mild conditions, broad functional group tolerance. nih.govchemrxiv.org | nih.govchemrxiv.org |

| Oxaziridine | MgI₂ | N-substituent on oxaziridine controls reactivity, can lead to azetidines or pyrrolidines. nih.gov | nih.gov |

The inherent ring strain of aziridines and azabicyclo[1.1.0]butanes can be harnessed to drive their rearrangement into the azetidine framework. researchgate.netmagtech.com.cn

Aziridines: The ring expansion of aziridines to azetidines often involves the reaction of N-sulfonylaziridines with dimethyloxosulfonium methylide. researchgate.net This reaction proceeds stereospecifically, with cis-aziridines yielding trans-azetidines and trans-aziridines affording cis-azetidines. researchgate.net Another approach involves the [3+1] cycloaddition of azomethine ylides, generated from aziridines bearing dicarboxylate moieties, with isocyanides in the presence of a Lewis acid like Y(OTf)₃. rsc.org

Azabicyclo[1.1.0]butanes (ABBs): These highly strained bicyclic compounds are excellent precursors for the synthesis of functionalized azetidines. Their high ring strain energy facilitates strain-release-driven reactions. nih.govnih.gov The reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with electrophiles like benzyl chloroformate or trifluoroacetic anhydride provides access to diversely substituted 3-chloroazetidines or azetidin-3-ols. nih.gov

Multicomponent and One-Pot Synthetic Sequences

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like substituted azetidines in a single operation, enhancing synthetic efficiency by minimizing purification steps and resource utilization. nih.gov

A notable example is a four-component, strain-release-driven synthesis of functionalized azetidines. nih.gov This method involves the sequential addition of three different electrophiles to azabicyclo[1.1.0]butyllithium. The sequence is initiated by the reaction with an acyl silane, followed by a nih.govchemrxiv.org-Brook rearrangement. The resulting carbanion undergoes a rapid, strain-releasing ring-opening of the azabicyclobutane core, which is then trapped by a second electrophile. A final functionalization step with a third electrophile completes the sequence, providing access to a diverse library of 1,3,3-trisubstituted azetidines. nih.gov

Another multicomponent approach involves the copper-catalyzed reaction of terminal alkynes, sulfonyl azides, and carbodiimides, which yields highly functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives under mild, base-free conditions. organic-chemistry.org

Introduction and Functionalization of the 3-(Ethoxymethoxy) Moiety

The ethoxymethyl (EOM) ether is a common protecting group for alcohols. Its introduction onto the azetidine scaffold can be achieved either by direct etherification of a pre-formed 3-hydroxyazetidine or by functionalizing the C-3 position after the azetidine ring has been constructed.

The direct etherification of 3-hydroxyazetidines is a straightforward method for installing the 3-(ethoxymethoxy) group. This transformation is analogous to the protection of other alcohols using alkoxymethyl ethers, such as the methoxymethyl (MOM) ether. organic-chemistry.org The reaction typically involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethoxymethyl halide, such as ethoxymethyl chloride (EOMCl).

Commonly used bases for such etherifications include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The choice of base and solvent is crucial to avoid side reactions and ensure high yields. thieme-connect.de

Table 2: General Conditions for Etherification of Alcohols

| Reagent | Base | Solvent | General Applicability | Reference |

|---|---|---|---|---|

| EOMCl | NaH | THF or DMF | Primary and secondary alcohols | thieme-connect.de |

| EOMCl | DBU | CH₂Cl₂ | Mild conditions for sensitive substrates | harvard.edu |

An alternative strategy involves the synthesis of an azetidine ring with a functional handle at the C-3 position, which can then be converted to the desired ethoxymethoxy group. This approach allows for greater flexibility in the synthesis of diverse 3-substituted azetidines.

For instance, a 3-bromo-substituted azetidine can be synthesized and subsequently reacted with sodium ethoxymethoxide in a nucleophilic substitution reaction to install the desired moiety. rsc.org The reactivity of the C-3 position can also be exploited through other intermediates. For example, oxidation of a 3-hydroxyazetidine yields an azetidin-3-one, which can then undergo nucleophilic addition or reduction followed by etherification. researchgate.netnih.gov Late-stage modification of azetidine-containing macrocycles has also been demonstrated, highlighting the feasibility of functionalizing the C-3 position even in complex molecular architectures. researchgate.netnih.gov

Catalytic Approaches in Azetidine Synthesis

The inherent ring strain of the azetidine core presents unique challenges and opportunities in its synthesis. Catalytic methods have emerged as powerful tools to overcome the activation barriers associated with forming this four-membered ring, offering milder reaction conditions, improved efficiency, and greater control over selectivity compared to classical methods. These approaches often enable the construction of the azetidine skeleton with a high degree of functional group tolerance, which is crucial for the synthesis of complex molecules like this compound and its analogues.

Transition-Metal Catalysis (e.g., Pd(II)-catalyzed C(sp3)–H amination, Au(I)-catalyzed transformations)

Transition-metal catalysis has significantly advanced the synthesis of azetidines by enabling novel bond formations that were previously challenging. Palladium and gold catalysts, in particular, have demonstrated remarkable utility in constructing the azetidine ring through distinct mechanistic pathways.

Palladium(II)-catalyzed intramolecular C(sp³)–H amination has been developed as an efficient method for synthesizing azetidines. This strategy involves the activation of a typically unreactive C-H bond at the γ-position of an amine substrate, followed by C-N bond formation to close the four-membered ring. For instance, using a picolinamide (PA) directing group, amine substrates can undergo intramolecular amination of unactivated C(sp³)–H bonds. This reaction proceeds with relatively low catalyst loading and utilizes inexpensive reagents under convenient operating conditions, offering predictable selectivity. The transformation of γ-C(sp³)–H bonds into C–N bonds is proposed to occur through a Pd(II)/Pd(IV) catalytic cycle, often yielding azetidines with high diastereoselectivity. This method highlights the potential of using otherwise inert C-H bonds as functional handles for ring construction.

Gold(I) catalysis has been employed in the synthesis of more complex azetidine structures, such as spirocyclic azetidines. One approach begins with N-Boc-3-oxoazetidine, which can be reacted with a zinc/copper couple and propargyl bromide to yield N-Boc-3-hydroxy-3-(prop-2-yn-1-yl)azetidine. This intermediate, when treated with a catalytic amount of a gold(I) complex like Au(PPh₃)(NTf₂), undergoes a cyclization reaction to form a spirocyclic azetidine. arkat-usa.org This transformation showcases the ability of gold catalysts to activate alkyne functionalities and promote complex intramolecular rearrangements leading to densely functionalized azetidine cores. arkat-usa.org Another key application of gold catalysis is the oxidative cyclization of chiral N-propargylsulfonamides to produce chiral azetidin-3-ones, which are versatile precursors for 3-substituted azetidines. nih.gov This method utilizes a cationic gold(I) complex to generate a reactive α-oxo gold carbene intermediate that undergoes intramolecular N-H insertion. nih.gov

| Catalyst System | Substrate Type | Product | Key Features |

| Pd(OAc)₂ / PhI(OAc)₂ | Picolinamide-protected amines | Substituted Azetidines | Intramolecular C(sp³)–H amination; High diastereoselectivity |

| Au(PPh₃)(NTf)₂ | N-Boc-3-hydroxy-3-(prop-2-yn-1-yl)azetidine | Spirocyclic Azetidines | Activation of alkyne for intramolecular cyclization |

| BrettPhosAuNTf₂ | N-propargylsulfonamides | Chiral Azetidin-3-ones | Intermolecular alkyne oxidation followed by intramolecular N-H insertion |

Photocatalysis and Visible-Light Mediated Transformations

Visible-light photocatalysis has emerged as a mild and powerful strategy for the synthesis of azetidines, primarily through [2+2] photocycloaddition reactions, often referred to as the aza Paternò-Büchi reaction. This approach offers an alternative to high-energy UV light-dependent methods, allowing for greater functional group tolerance and operational simplicity.

The intermolecular aza Paternò-Büchi reaction between an imine and an alkene to form an azetidine can be effectively mediated by visible-light photocatalysts. In one notable example, the triplet state reactivity of 2-isoxazoline-3-carboxylates (a class of oximes) is harnessed through triplet energy transfer from a commercially available iridium photocatalyst. rsc.orgacs.org This excited-state species then undergoes a [2+2] cycloaddition with a broad range of alkenes to produce highly functionalized azetidines. rsc.orgacs.org A key advantage of this method is that the resulting azetidine products can be readily deprotected to yield free, unprotected azetidines, providing a novel route to these desirable synthetic targets. rsc.orgacs.org

Intramolecular versions of the visible-light-mediated aza Paternò-Büchi reaction have also been developed to access more complex, polycyclic azetidine scaffolds. These reactions can be designed to proceed by sensitizing either the alkene or the oxime moiety. For instance, intramolecular cycloadditions of unactivated alkenes with cyclic oximes can be promoted by both metal-based (e.g., Iridium complexes) and organic photocatalysts (e.g., thioxanthone derivatives) to form tricyclic azetidines with high levels of saturation. These transformations are valuable for creating three-dimensional molecular architectures relevant to medicinal chemistry.

| Photocatalyst | Reactants | Reaction Type | Key Features |

| Iridium complexes (e.g., fac-[Ir(dFppy)₃]) | 2-Isoxazoline-3-carboxylates and Alkenes | Intermolecular [2+2] photocycloaddition | Mild conditions; Broad alkene scope; Access to unprotected azetidines |

| Iridium and Organic Catalysts | Pendant oxime and unactivated alkene | Intramolecular [2+2] photocycloaddition | Access to complex tricyclic azetidines; High 3D complexity |

Lewis Acid and Brønsted Acid Catalysis (e.g., La(OTf)₃, chiral H-bond donors)

Lewis and Brønsted acids are fundamental catalysts in organic synthesis, and their application in the formation and transformation of azetidines is well-established. They can activate substrates, control regioselectivity, and, in the case of chiral acids, induce enantioselectivity.

Lanthanide triflates, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), have proven to be effective Lewis acid catalysts for the synthesis of azetidines via the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org This reaction proceeds in high yields and tolerates a variety of sensitive functional groups. nih.govfrontiersin.org The Lewis acid activates the epoxide ring, facilitating a nucleophilic attack by the pendant amine to form the azetidine ring. This method provides a powerful alternative to traditional intramolecular Sₙ2 reactions for constructing the azetidine core. nih.gov While La(OTf)₃ is highly effective, other Lewis acids like Sc(OTf)₃ have also been used, though they may require longer reaction times. frontiersin.org In contrast, Brønsted acids like trifluoromethanesulfonic acid (TfOH) have shown lower efficacy in this specific transformation. frontiersin.org Other Lewis acids, such as Cu(OTf)₂, have been utilized in domino ring-opening cyclization reactions of activated azetidines with alkynes to synthesize tetrahydropyridines. thieme-connect.com

Cooperative Brønsted/Lewis acid catalysis has been employed for the ring-opening of azetidines with organotrifluoroborate salts, providing access to γ,γ-substituted amines. organic-chemistry.orgacs.org Interestingly, the stereochemical outcome of this reaction is dependent on the presence of a Brønsted acid; stereoretention is observed with the Brønsted acid, while stereoinversion occurs in its absence, indicating divergent mechanistic pathways. organic-chemistry.orgacs.orgdatapdf.com

Chiral hydrogen-bond donors, such as squaramides, can function as Brønsted acid catalysts to promote the highly enantioselective ring-opening of 3-substituted azetidines with alkyl and acyl halides. acs.org The catalyst is believed to activate the azetidine and stabilize the transition state through a network of hydrogen bonds, leading to high levels of stereocontrol. acs.org This methodology demonstrates the potential of chiral Brønsted acids to control the stereochemistry of reactions involving the azetidine ring.

| Catalyst Type | Catalyst Example | Reaction | Key Features |

| Lewis Acid | La(OTf)₃ | Intramolecular aminolysis of cis-3,4-epoxy amines | High yields; Broad functional group tolerance; Regioselective |

| Cooperative Acid | Brønsted Acid / Lewis Acid | Ring-opening of azetidines with organotrifluoroborates | Acid-dependent stereochemical outcome (retention vs. inversion) |

| Chiral H-bond Donor | Chiral Squaramide | Enantioselective ring-opening of 3-substituted azetidines | High enantioselectivity; Brønsted acid catalysis mechanism |

Electrocatalytic Hydroamination Reactions

Electrocatalysis offers a unique approach to azetidine synthesis by using electricity to drive chemical transformations, often avoiding the need for stoichiometric chemical oxidants or reductants. This methodology has been successfully applied to the intramolecular hydroamination of allylic sulfonamides to produce azetidines.

The synthesis of the strained four-membered azetidine ring via intramolecular hydroamination of allylic amines is challenging using traditional methods due to unfavorable kinetics. An electrocatalytic approach merging cobalt catalysis with electrochemical oxidation has been developed to overcome this barrier. This method enables the regioselective generation of a key carbocationic intermediate from an allylic sulfonamide substrate. This intermediate then undergoes efficient intramolecular C-N bond formation to yield the corresponding azetidine.

The reaction is typically carried out using a cobalt-salen complex as the catalyst, with additives such as dimethoxypyridine and an electrolyte like n-Bu₄NPF₆. The electrolysis is performed in an undivided cell with carbon felt and platinum plate electrodes. This electrochemical protocol has proven effective for a range of substrates, including those derived from biologically relevant molecules. Mechanistic investigations, including cyclic voltammetry and kinetic studies, suggest that the rate-determining step involves either the final nucleophilic cyclization or a second electrochemical oxidation step to access the carbocationic intermediate. This electrocatalytic method represents a significant advance, providing access to azetidines from readily available precursors under mild conditions.

Stereoselective Synthesis of this compound Analogues

The synthesis of enantiomerically pure 3-substituted azetidines is of great importance, as the stereochemistry at the C3 position can significantly influence the biological activity of molecules incorporating this scaffold. Consequently, the development of enantioselective methodologies for the synthesis of azetidine analogues is a key area of research.

Enantioselective Methodologies

A variety of enantioselective methods have been developed to access chiral azetidines, including asymmetric cycloadditions and the enantioselective functionalization of pre-formed azetidine rings.

One powerful approach is the asymmetric [3+1]-cycloaddition using chiral catalysts. For example, the reaction of silyl-protected Z-γ-substituted enoldiazoacetates with imido-sulfur ylides, catalyzed by a chiral sabox copper(I) complex, can produce highly enantioenriched tetrasubstituted 2-azetine-carboxylates. nih.gov These azetine intermediates can then be stereoselectively hydrogenated using a palladium on carbon (Pd/C) catalyst to yield the corresponding all-cis tetrasubstituted azetidine-2-carboxylates with three contiguous chiral centers. nih.gov

Another strategy involves the enantioselective difunctionalization of azetines. A copper-catalyzed three-component reaction of azetines, bis(pinacolato)diboron, and allylboronates has been shown to install both a boryl and an allyl group across the double bond of the azetine. acs.org This transformation, which uses a chiral bisphosphine ligand, creates two new stereogenic centers with high diastereo- and enantioselectivity, providing a convenient route to chiral 2,3-disubstituted azetidines. acs.org

The enantioselective ring-opening of racemic or prochiral azetidines, as mentioned previously, also constitutes a valid strategy for obtaining chiral functionalized products. The use of a chiral squaramide hydrogen-bond donor catalyst to promote the ring-opening of 3-substituted azetidines with halides is a prime example of this approach, yielding products with high enantiomeric excess. acs.org This method capitalizes on the ability of the chiral catalyst to differentiate between the two enantiotopic transition states of the ring-opening process. acs.org

| Methodology | Catalyst/Reagent | Substrate | Product | Key Features |

| Asymmetric [3+1]-Cycloaddition | Chiral sabox copper(I) complex | Enoldiazoacetates and Imido-sulfur ylides | Chiral Tetrasubstituted Azetines | High enantioselectivity; Access to multiple stereocenters |

| Enantioselective Difunctionalization | Cu / Chiral Bisphosphine | Azetines, Diboron, Allylboronates | Chiral 2,3-disubstituted Azetidines | Three-component reaction; High diastereo- and enantioselectivity |

| Enantioselective Ring-Opening | Chiral Squaramide H-bond donor | 3-Substituted Azetidines | Chiral γ-haloamines | Kinetic resolution of racemic azetidines |

Diastereoselective Control in Ring-Closure and Functionalization

The stereochemical architecture of substituted azetidines plays a pivotal role in their biological activity and function as chiral building blocks. Consequently, the development of synthetic methodologies that afford high levels of diastereoselective control is of paramount importance in modern organic chemistry. Diastereoselectivity can be instilled during the initial ring-forming cyclization event or through the subsequent functionalization of a pre-existing azetidine scaffold. Various strategies have been successfully employed to influence the relative stereochemistry of substituents on the azetidine ring.

One effective strategy for diastereoselective ring closure involves the iodine-mediated cyclization of homoallyl amines. This approach, proceeding through a 4-exo trig cyclization at room temperature, has been shown to produce cis-2,4-disubstituted iodo-azetidines with complete stereocontrol. The relative stereochemistry of these products has been unequivocally confirmed by NMR spectroscopy and X-ray crystallography nih.gov.

A general and scalable two-step method has also been described for the regio- and diastereoselective synthesis of alkaloid-type azetidines. This kinetically controlled reaction favors the formation of the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. The process demonstrates good functional group tolerance and achieves sufficient diastereoselectivity at low temperatures acs.org.

Furthermore, asymmetric hydrogenation of unsaturated prochiral azetinyl-carboxylic acid precursors provides a pathway to functionalized cis-azetidine carboxylic acids. This method allows for both diastereoselective and enantioselective synthesis of these non-natural amino acid analogues acs.org.

A distinct approach to constructing highly substituted azetidines with excellent stereocontrol is the [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes. This methodology efficiently generates methylene azetidines and allows for the creation of vicinal tertiary-quaternary and even challenging quaternary-quaternary stereocenters. The reaction proceeds through a proposed ylide-type mechanism involving a ring-opening/ring-closing cascade that effectively transfers chirality from the substrate to the product nih.gov.

The diastereoselectivity of this [3+1] ring expansion has been explored, particularly in the synthesis of adjacent quaternary carbons. For instance, the reaction of an E/Z mixture of a specific aziridine (B145994) with a styrenyl diazo compound, catalyzed by Rh₂(OAc)₄, yielded the desired product with a moderate 3:1 diastereomeric ratio. Subsequent separation of the diastereomers allowed for the isolation of the syn-Me/CO₂Me isomer in a 15:1 diastereomeric ratio nih.gov.

The resulting methylene azetidine products serve as versatile intermediates for further diastereoselective functionalization. For example, hydrogenation of a methylene azetidine can proceed with high stereoselectivity. Additionally, iron-catalyzed carbon-carbon bond-forming reactions have been successfully applied to forge a second quaternary carbon on the azetidine ring with good diastereoselectivity nih.gov.

Another powerful method for achieving complete stereocontrol is the copper-catalyzed asymmetric boryl allylation of azetines. This three-component coupling reaction enables the introduction of both a boryl and an allyl group across the double bond of the azetine ring, creating two new stereogenic centers with complete absolute and relative stereocontrol. A proposed syn-addition mechanism governs the observed high diastereoselectivity acs.org.

The intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), also provides a regioselective route to substituted azetidines frontiersin.org. While the primary focus of this method is regioselectivity, the use of stereodefined epoxides allows for the synthesis of stereochemically defined azetidine products.

The following tables summarize key findings in diastereoselective azetidine synthesis and functionalization.

Table 1: Diastereoselective Synthesis of Methylene Azetidines via [3+1] Ring Expansion

| Entry | Aziridine Substrate | Diazo Reagent | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | E/Z mixture (4:1) of 1f | 2o (styrenyl diazo) | 3fo | 68 | 3:1 |

| 2 | Separated isomer of 3fo | - | syn-Me/CO₂Me isomer | 54 | 15:1 |

Table 2: Diastereoselective Functionalization of a Methylene Azetidine

| Entry | Substrate | Reaction | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | 3aa | Hydrogenation | 4a | 99 | >20:1 |

| 2 | 3aa | Iron-catalyzed C-C coupling | 4b | 61 | 4:1 |

Reactivity and Chemical Transformations of 3 Ethoxymethoxy Azetidine

Ring-Opening Reactions of the Azetidine (B1206935) Core

Ring-opening reactions are a cornerstone of azetidine chemistry, providing a pathway to synthesize a variety of functionalized acyclic amines. rsc.orgnih.gov These transformations proceed by cleavage of the C-N sigma bonds, a process facilitated by the release of ring strain. rsc.org The specific conditions and reagents employed dictate the mechanism and outcome of the ring-opening process.

The azetidine ring, particularly when the nitrogen is activated by an electron-withdrawing group (e.g., sulfonyl, acyl), can be opened by various nucleophiles. nih.govresearchgate.net The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism. illinois.eduacs.orgnih.gov In this pathway, the nucleophile attacks one of the ring's carbon atoms, leading to the cleavage of a carbon-nitrogen bond. nih.gov For a 3-substituted azetidine like 3-(ethoxymethoxy)azetidine, the attack can occur at either the C2 or C4 position. The regioselectivity of this attack is influenced by steric hindrance and the electronic nature of the substituents on the ring and the nitrogen atom. nih.gov Activation of the azetidine nitrogen is crucial, as it enhances the electrophilicity of the ring carbons and makes the nitrogen a better leaving group upon protonation or coordination to a catalyst. nih.gov

The process often involves the formation of an azetidinium ion intermediate, which is then attacked by the nucleophile. nih.gov This SN2-like ring-opening is typically stereoselective, resulting in an inversion of configuration at the carbon center being attacked. nih.gov

Catalysis plays a pivotal role in modulating the reactivity and selectivity of azetidine ring-opening reactions. Both acid and hydrogen-bond-donor catalysts have been effectively employed to facilitate these transformations under milder conditions and with greater control. researchgate.netfrontiersin.org

Significant advances have been made in the enantioselective ring-opening of meso-azetidines through hydrogen-bond-donor (HBD) catalysis. illinois.eduacs.orgnih.govresearchgate.netchemrxiv.org Chiral catalysts, such as squaramides, have been shown to promote the highly enantioselective ring-opening of 3-substituted azetidines with alkyl and acyl halides. acs.orgnih.govresearchgate.net

The mechanism involves the HBD catalyst recognizing and stabilizing the dipolar transition state of the ring-opening SN2 reaction through a network of electrostatic interactions. illinois.eduacs.org This catalytic strategy allows for high levels of enantioinduction across a diverse range of substrates. nih.govresearchgate.net Computational and experimental evidence suggests that the catalyst's ability to pre-organize the ionic intermediates and stabilize the charge separation in the transition state is key to its effectiveness. acs.org This methodology provides a framework for designing catalysts that can achieve high enantioselectivity in reactions that proceed through polar mechanisms. nih.gov

Table 1: Example of Enantioselective Ring Opening of a 3-Substituted Azetidine using a Chiral HBD Catalyst Data extracted from a study on analogous 3-substituted azetidines.

| Entry | Azetidine Substrate | Nucleophile | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | N-Boc-3-phenoxyazetidine | Benzyl Bromide | 2.5 | 95 | 97 |

| 2 | N-Boc-3-phenylazetidine | Acetyl Chloride | 5.0 | 92 | 95 |

| 3 | N-Cbz-3-O-benzylazetidine | Propionyl Chloride | 2.5 | 88 | 98 |

Both Brønsted and Lewis acids can catalyze the ring-opening of azetidines. nih.govfrontiersin.org Acid catalysis typically begins with the protonation or coordination of the acid to the azetidine nitrogen. nih.gov This activation step significantly increases the ring's susceptibility to nucleophilic attack by rendering the nitrogen a better leaving group and enhancing the electrophilicity of the ring carbons. nih.govfrontiersin.org

The rate of decomposition in acid-mediated ring-opening is highly dependent on pH, with faster rates observed at lower pH values. nih.gov Lewis acids, such as lanthanoid (III) trifluoromethanesulfonates (Ln(OTf)₃), have been identified as excellent catalysts for promoting regioselective nucleophilic ring-opening reactions, even in the presence of highly basic amine nucleophiles that would typically quench the acid catalyst. frontiersin.orgnih.gov This approach has been successfully applied to the synthesis of azetidines via intramolecular aminolysis of epoxy amines, showcasing the utility of Lewis acids in managing the reactivity of strained heterocycles. frontiersin.orgnih.gov

Reductive cleavage of the azetidine C-N bonds offers another pathway for ring-opening, leading to the formation of 1,3-amino alcohols or related structures. This transformation can be achieved using various reducing agents. An impressive method for the reductive ring opening of azetidines has been reported, expanding the synthetic utility of these heterocycles. rsc.org These reactions provide access to functionalized amine derivatives that are valuable intermediates in organic synthesis. The specific outcome of the reduction depends on the substrate, particularly the substituents on the nitrogen and the carbon skeleton, and the choice of reducing agent and reaction conditions.

The strain energy inherent in the azetidine ring can be harnessed to drive ring expansion reactions, transforming the four-membered ring into larger, more complex heterocyclic systems such as pyrrolidines, piperidines, or oxazines. rsc.orgresearchgate.net These reactions significantly increase molecular complexity in a single step. For instance, N-activated azetidines can undergo ring expansion in the presence of appropriate reagents. rsc.org An acid-mediated ring expansion has been combined with a two-step azetidine synthesis to access 1,3-oxazinan-2-ones, which are privileged motifs in medicinal chemistry. rsc.org The regiochemistry of these expansion reactions can be influenced by the substitution pattern on the azetidine ring. nih.gov

Ring-Opening Polymerization Processes

The strained four-membered ring of azetidine derivatives makes them suitable monomers for ring-opening polymerization (ROP), leading to the formation of poly(azetidine)s, which are polyamines with potential applications in various fields. While specific studies on this compound are not prevalent, the polymerization of related N-sulfonyl azetidines provides insight into this process. Anionic ring-opening polymerization of N-sulfonyl azetidines can be initiated to produce polymers. rsc.org This process suggests that, following suitable activation (e.g., N-sulfonylation), the this compound core could undergo similar polymerization reactions. The nature of the substituent at the 3-position would be expected to influence the polymerization kinetics and the properties of the resulting polymer.

Functionalization and Derivatization Strategies of the this compound System

The this compound scaffold can be functionalized at multiple sites, allowing for the synthesis of a diverse range of derivatives. Key strategies include reactions at the nitrogen atom and the carbon atoms of the azetidine ring.

The secondary amine nitrogen of this compound is nucleophilic and readily undergoes alkylation and acylation reactions. These reactions are fundamental for introducing a wide variety of substituents, thereby modulating the molecule's physical, chemical, and biological properties.

N-Alkylation: The nitrogen can be alkylated using various alkyl halides or through reductive amination. This is a common strategy for preparing N-substituted azetidines.

N-Acylation: Acylation with acyl chlorides or anhydrides provides the corresponding N-amides. This transformation is often used to introduce specific functional groups or to modify the electronic properties of the nitrogen atom. For instance, N-acylation is a key step in the synthesis of azetidine-containing macrocyclic peptides, where the azetidine nitrogen serves as a handle for late-stage functionalization. researchgate.netljmu.ac.uk

| Reagent | Reaction Type | Product Type | Reference |

| Alkyl Halide | Alkylation | N-Alkyl-3-(ethoxymethoxy)azetidine | researchgate.netresearchgate.net |

| Acyl Chloride | Acylation | N-Acyl-3-(ethoxymethoxy)azetidine | researchgate.netljmu.ac.uk |

| Sulfonyl Chloride | Sulfonylation | N-Sulfonyl-3-(ethoxymethoxy)azetidine | researchgate.net |

Modern cross-coupling reactions have enabled the functionalization of the azetidine ring's C-H bonds, which was traditionally challenging. These methods allow for the introduction of aryl, heteroaryl, vinyl, and alkyl groups, primarily at the C-3 position.

Iron-catalyzed cross-coupling of 3-iodoazetidines with Grignard reagents has been shown to be an effective method for creating C-C bonds. rsc.orgrsc.org This protocol tolerates a variety of Grignard reagents, including aryl, heteroaryl, vinyl, and alkyl variants. rsc.orgrsc.org Similarly, palladium-catalyzed methods, such as the Suzuki-Miyaura coupling, can be employed. mdpi.com These reactions typically require prior conversion of the azetidine into an organometallic species (e.g., organozinc or organoboron) or the installation of a leaving group like a halide at the desired position. rsc.org Stereospecific cross-coupling reactions have also been developed using α-stannylated azetidines, enabling the transfer of nitrogen-containing stereocenters with high fidelity. nih.gov

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Product Type | Reference |

| 3-Iodoazetidine derivative | Aryl/Alkyl Grignard | Iron (e.g., FeCl₃) | 3-Aryl/Alkyl-azetidine | rsc.orgrsc.org |

| Bromo-azetidine hybrid | Boronic Acid | Palladium | 3-Aryl-azetidine derivative | mdpi.com |

| α-Stannyl azetidine | Aryl/Vinyl Halide | Palladium | α-Aryl/Vinyl-azetidine | nih.gov |

Photoredox catalysis has emerged as a powerful tool for the functionalization of saturated heterocycles, including azetidines, under mild conditions. beilstein-journals.orgbeilstein-journals.orgnih.gov These methods involve the generation of radical intermediates that can participate in various bond-forming reactions. nih.govresearchgate.net For instance, visible-light-induced copper catalysis can achieve a [3+1] radical cascade cyclization of tertiary alkylamines with alkynes to produce highly functionalized azetidines. nih.govresearchgate.net Another approach is the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, which provides direct access to the azetidine core. nih.govnih.gov Radical strain-release photocatalysis using azabicyclo[1.1.0]butanes (ABBs) also offers a pathway to densely functionalized azetidines. chemrxiv.org These radical-based strategies open up new avenues for introducing complex substituents onto the azetidine scaffold that are not accessible through traditional ionic pathways.

Nucleophilic substitution is a cornerstone of azetidine chemistry.

On the Azetidine Nitrogen: As discussed in section 3.2.1, the nitrogen atom acts as a nucleophile, readily attacking electrophiles in alkylation and acylation reactions. researchgate.netresearchgate.net

On the Azetidine Carbon: Nucleophilic substitution at the carbon atoms of the azetidine ring typically requires the presence of a good leaving group. For example, a halide or a sulfonate ester at the C-3 position can be displaced by various nucleophiles. A straightforward synthesis of azetidine-3-amines has been reported, proceeding in moderate-to-high yield with secondary amines, showcasing nucleophilic attack at the C-3 position of a suitable precursor. nih.gov Intramolecular SN2 reactions, where a nitrogen atom attacks a carbon with a leaving group, are a common method for forming the azetidine ring itself. nih.govfrontiersin.org

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of azetidine transformations is crucial for reaction optimization and the development of new synthetic methods.

Photochemical Reactions: The mechanism of the aza Paternò–Büchi reaction has been investigated. It is thought to proceed in a stepwise fashion through a 1,4-biradical intermediate when initiated from a triplet excited state. nih.gov This biradical nature can lead to a loss of stereoinformation from the starting materials. nih.gov Ultrafast spectroscopy has been used to study the aza-Yang cyclization, providing evidence for electron transfer from free amines in the excited state, which can be suppressed by protonation to enable the desired cyclization. nih.gov

Cross-Coupling Reactions: Mechanistic studies of palladium-catalyzed C-H amination reactions have identified catalytically inactive bis(arylamine)·Pd(II) complexes as resting states. nih.gov The dynamic equilibrium between the ligand and this resting state generates the active catalyst, with phosphoric acids promoting the reaction by lowering the energy of the rate-determining C-H cleavage step. nih.gov

Cycloaddition Reactions: The mechanism of [3+2] cycloaddition reactions involving bicyclic alkenes and nitrones has been studied using density functional theory (DFT). These computational studies help to explain the observed stereoselectivity of the reactions. researchgate.net

These mechanistic insights, while often derived from related azetidine systems, provide a foundational understanding applicable to the reactivity of this compound.

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of this compound are largely dictated by the nature of the reagents and reaction conditions. Common transformations involve nucleophilic substitution, ring-opening reactions, and reactions involving the exocyclic ethoxymethoxy group.

Nucleophilic Ring-Opening: Under acidic conditions, the azetidine nitrogen can be protonated, which activates the ring towards nucleophilic attack. This process is a hallmark of the reactivity of strained heterocycles like azetidines. nih.gov The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. The regioselectivity of this attack is influenced by steric and electronic factors. For a 3-substituted azetidine, attack at the less hindered C4 position is often favored.

A plausible pathway for the acid-catalyzed ring-opening of this compound by a nucleophile (Nu-) is depicted below:

Protonation of the Azetidine Nitrogen: The reaction is initiated by the protonation of the basic nitrogen atom, forming an azetidinium ion intermediate. This step significantly increases the electrophilicity of the ring carbons.

Nucleophilic Attack: A nucleophile then attacks one of the ring carbons. Attack at the C2 or C4 position would lead to the opening of the azetidine ring.

Formation of the Ring-Opened Product: The final product is an acyclic amine, with the nucleophile and the remnant of the azetidine ring attached.

Intermediates in these reactions are typically charged species. The protonated azetidinium ion is a key intermediate that facilitates the ring-opening process. Depending on the reaction conditions and the substrate, carbocationic intermediates could also be involved, particularly if the reaction has some SN1 character.

Reactions of the Ethoxymethoxy Group: The ethoxymethoxy group is an acetal (B89532) and is therefore sensitive to acidic conditions. Acid-catalyzed hydrolysis of this group can occur, yielding 3-hydroxyazetidine and ethoxymethanol, which can further decompose. This reaction can compete with or precede the ring-opening of the azetidine core, depending on the specific acid and reaction conditions used.

| Reaction Type | Reagents/Conditions | Key Intermediates | Major Product(s) |

| Acid-Catalyzed Ring Opening | H+, Nucleophile (e.g., H2O, ROH, RNH2) | Azetidinium ion | Ring-opened amino alcohol/ether/amine |

| Hydrolysis of Acetal | H+, H2O | Oxocarbenium ion | 3-Hydroxyazetidine, Formaldehyde, Ethanol |

Detailed research findings on the specific reaction pathways of this compound are not extensively documented in publicly available literature. However, studies on related 3-alkoxy and 3-hydroxyazetidines provide a strong basis for predicting its reactivity. For instance, the synthesis of 3-methoxyazetidines has been achieved through the rearrangement of aziridine (B145994) intermediates, highlighting the thermodynamic stability of the azetidine ring relative to its three-membered counterpart under certain conditions.

Influence of Ring Strain on Azetidine Reactivity and Selectivity

The reactivity of azetidines is fundamentally driven by their considerable ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the relatively strain-free and less reactive pyrrolidines (5.4 kcal/mol). rsc.org This inherent strain makes the azetidine ring susceptible to reactions that lead to its cleavage, thereby releasing the stored energy. researchwithrutgers.comrsc.orgresearchgate.net

The influence of ring strain is evident in several aspects of the reactivity and selectivity of this compound:

Enhanced Reactivity towards Ring-Opening: Compared to larger, less strained nitrogen heterocycles like pyrrolidine (B122466) or piperidine, the azetidine ring in this compound is significantly more prone to cleavage by nucleophiles and electrophiles. rsc.orgresearchwithrutgers.comrsc.org This enhanced reactivity is a direct consequence of the desire to relieve the angular and torsional strain within the four-membered ring.

Control of Regioselectivity: In ring-opening reactions, the inherent strain can influence where a nucleophile will attack. The strain is distributed throughout the ring, but substitution patterns can create subtle differences in the electrophilicity of the ring carbons. The presence of the ethoxymethoxy group at the 3-position can electronically influence the C2 and C4 positions, potentially directing nucleophilic attack. Generally, in the absence of strong directing groups, attack at the less sterically hindered carbon is favored.

Thermodynamic Driving Force: The relief of ring strain provides a significant thermodynamic driving force for many reactions involving azetidines. This can lead to reactions that might not be favorable for their acyclic or larger-ring counterparts.

The table below provides a comparative overview of the ring strain in various cyclic amines, illustrating the unique position of azetidine.

| Cyclic Amine | Ring Size | Approximate Ring Strain (kcal/mol) |

| Aziridine | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine | 5 | 5.4 |

| Piperidine | 6 | ~0 |

Advanced Spectroscopic and Structural Elucidation of 3 Ethoxymethoxy Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, HSQC, TOCSY, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings through bonds, typically over two to three bonds. It would confirm the connectivity within the ethyl group (correlation between -CH₂- and -CH₃ protons) and within the azetidine (B1206935) ring (correlations between the C3 proton and the protons at C2 and C4). youtube.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Correlation): These experiments correlate protons with their directly attached carbons (one-bond C-H coupling). youtube.comcolumbia.edu An HSQC spectrum would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). youtube.comcolumbia.edu It is crucial for piecing together the molecular fragments. For instance, an HMBC spectrum would show a correlation between the protons of the O-CH₂-O bridge and the C3 carbon of the azetidine ring, as well as the carbon of the ethoxy group, confirming the ethoxymethoxy group's attachment point.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system. This would be useful to identify all protons belonging to the azetidine ring system as a single network.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, irrespective of their bonding. It is particularly useful for determining the relative stereochemistry and preferred conformation of the molecule in solution. ipb.pt

Application of Chiral Solvents for Enantiomeric Purity Determination

Since the C3 carbon of 3-(Ethoxymethoxy)azetidine is a stereocenter, the compound exists as a pair of enantiomers. NMR spectroscopy in the presence of a chiral solvating agent (CSA) is a powerful method to determine enantiomeric purity. nih.govsemanticscholar.org

The addition of an enantiomerically pure CSA to a solution of racemic or enantioenriched this compound results in the formation of transient diastereomeric complexes. core.ac.ukrsc.org These complexes have slightly different magnetic environments, which can lead to the separation of signals for the (R) and (S) enantiomers in the ¹H NMR spectrum. By integrating the distinct signals corresponding to each enantiomer, the enantiomeric ratio (and thus the enantiomeric excess, ee) can be accurately calculated. nih.govsemanticscholar.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. researchgate.net

For this compound, with a molecular formula of C₆H₁₃NO₂, the theoretical exact mass can be calculated. HRMS analysis would typically be performed using a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺. The experimentally measured mass-to-charge ratio (m/z) is then compared to the calculated value. A match within a very narrow tolerance (typically <5 ppm) provides unambiguous confirmation of the molecular formula. researchgate.net

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight (Nominal) | 131 g/mol nih.gov |

| Calculated Exact Mass [M] | 131.09463 u |

| Ion Species (Expected) | [M+H]⁺ |

| Calculated Exact Mass [M+H]⁺ | 132.10245 u |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. It is a rapid and effective method for identifying the key functional groups present. vscht.cz

The IR spectrum of this compound would be expected to show characteristic absorption bands confirming the presence of the amine, ether, and alkane functionalities.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium-Weak |

| Alkane (C-H) | Stretch | 2850 - 2960 | Strong |

| Ether (C-O) | Stretch | 1050 - 1150 | Strong |

| Amine (N-H) | Bend | 1550 - 1650 | Variable |

Source: General IR absorption ranges. vscht.czlibretexts.org

The presence of a broadish peak around 3300-3500 cm⁻¹ would indicate the N-H stretch of the secondary amine in the azetidine ring. Strong absorptions in the 2850-2960 cm⁻¹ region are due to C-H stretching of the alkyl portions of the molecule. A prominent, strong band in the 1050-1150 cm⁻¹ region, often referred to as the fingerprint region, would be characteristic of the C-O stretching vibrations from the ether linkages in the ethoxymethoxy group. libretexts.org

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

While NMR and other spectroscopic methods provide extensive structural information, X-ray crystallography offers the most definitive and unambiguous structural elucidation, provided a suitable single crystal of the compound can be obtained. researchgate.net

This technique involves diffracting X-rays off a crystalline sample. The resulting diffraction pattern allows for the calculation of the electron density map of the molecule, revealing the precise three-dimensional arrangement of every atom. For this compound, a successful crystallographic analysis would provide:

Absolute Stereochemistry: Unambiguous assignment of the (R) or (S) configuration at the C3 chiral center.

Conformation: The exact solid-state conformation of the molecule, including the pucker of the azetidine ring and the orientation of the ethoxymethoxy substituent.

Precise Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles within the molecule.

Obtaining a crystal suitable for X-ray diffraction is often a significant challenge, but if successful, it provides the gold standard for structural and stereochemical assignment. researchgate.net

Theoretical and Computational Chemistry in 3 Ethoxymethoxy Azetidine Research

Computational Modeling for Guiding Azetidine (B1206935) Synthesis

Computational models are increasingly used to streamline the development of synthetic routes to complex molecules like functionalized azetidines. By simulating reaction pathways and molecular properties, chemists can prescreen potential substrates and conditions, saving significant time and resources.

Computational studies have also been employed to understand and predict regioselectivity. In the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines, DFT calculations were performed to understand the preferential formation of azetidines over the thermodynamically favored pyrrolidines. frontiersin.org These calculations demonstrated that the coordination of the lanthanum catalyst to the substrate significantly lowers the transition state energy for azetidine formation, explaining the observed experimental outcome and guiding the selection of effective catalysts and substrates. frontiersin.org

| Reactants | Predicted Outcome (via DFT) | Key Computational Insight | Reference |

|---|---|---|---|

| Acyclic Oximes + Alkenes | Successful [2+2] Cycloaddition | Matching frontier orbital energies lowers the transition state barrier, outcompeting alkene dimerization. | researchgate.net |

| cis-3,4-Epoxy Amines + La(OTf)₃ | Regioselective Azetidine Formation | The transition state energy for 4-exo-tet cyclization (azetidine) is significantly lower than for 5-endo-tet cyclization (pyrrolidine). | frontiersin.org |

| N-thiopivaloyl-α-alkylazetidines + Lithiating Agent | Regiodivergent Lithiation | NMR and computational studies confirm lithiation is directed by the lowest energy amide-like rotameric forms. | researchgate.net |

The energies and shapes of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the course of many chemical reactions. Computational analysis of FMOs is particularly valuable in photocatalysis. In the synthesis of azetidines via the aza Paternò–Büchi reaction, successful outcomes depend on matching the FMO energies of the reactants. researchgate.net Specifically, the reaction is promoted when the frontier orbital energies of the alkene and the acyclic oxime are well-matched, as this facilitates the triplet energy transfer from the photocatalyst and lowers the transition-state energy for the desired cycloaddition. researchgate.net This principle allows for the rational selection of reactant pairs to maximize the yield of the desired azetidine product.

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations offer a window into the fleeting moments of a chemical reaction, allowing for the detailed study of reaction mechanisms, transition states, and intermediate species that are often too transient to be observed experimentally.

Understanding the structure of a reaction's transition state is key to explaining its rate and selectivity. DFT calculations have been successfully used to model the transition states in azetidine-forming reactions. For the intramolecular aminolysis of cis-epoxy amines, calculations showed that the transition state leading to the azetidine product was significantly lower in energy than the one leading to the five-membered pyrrolidine (B122466) ring. frontiersin.org This computational result was fully consistent with the experimental observation that the azetidine was the exclusive product. frontiersin.org

Similarly, in studies of the lithiation of N-alkyl 2-oxazolinylazetidines, DFT calculations helped rationalize the observed stereochemical outcomes by modeling the η³-coordinated species of the diastereomeric lithiated intermediates. mdpi.com These calculations, supported by in-situ FT-IR experiments, revealed the configurational instability of the lithiated intermediate, which contrasted with the stability of the analogous, smaller lithiated aziridine (B145994). mdpi.com

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction can be constructed. This profile provides quantitative data on activation barriers and reaction thermodynamics. In the study of lithiated oxazolinylazetidines, DFT calculations using the WB97XD functional and the IEF-PCM solvation model provided the Gibbs free energies for four possible lithiated intermediates. mdpi.com The calculations identified the most stable structure as anti-(2R,1′R)-1-Li, which features an η³-complex. mdpi.com This detailed energetic understanding helps explain why certain stereoisomers are favored and guides efforts to control the stereoselectivity of such reactions. mdpi.com

| Intermediate Species | Computational Method | Calculated Property | Value | Reference |

|---|---|---|---|---|

| Azetidine-forming Transition State (from cis-epoxy amine) | DFT | Relative Energy vs. Pyrrolidine TS | Significantly Lower | frontiersin.org |

| anti-(2R,1′R)-1-Li (Lithiated Azetidine) | DFT (WB97XD/6-31+G(d,p)) | Relative Stability | Most Stable Intermediate | mdpi.com |

| anti-(2R,1′R)-1-Li (Lithiated Azetidine) | DFT (WB97XD/6-31+G(d,p)) | Calculated νC=N | 1613 cm⁻¹ | mdpi.com |

Investigation of Ring Strain Effects on Reactivity via Computational Methods

The reactivity of four-membered rings like azetidine is dominated by their inherent ring strain. Computational methods provide a powerful means to quantify this strain and understand its impact on chemical behavior. The ring-strain energy of azetidine is approximately 25.2-25.4 kcal/mol, a value that lies between the highly reactive aziridines and the more stable pyrrolidines. researchgate.net This inherent strain makes the azetidine scaffold both reasonably stable for handling and yet reactive enough for facile functionalization under appropriate conditions. researchgate.net

Homodesmotic reactions, a computational technique, can be used to calculate the strain energy (SE) of cyclic molecules. DFT studies on substituted azetidines have shown how different functional groups can modulate this strain. For example, it was found that placing an NF₂ group on the ring nitrogen atom decreases the strain energy of the azetidine ring. nih.gov Such calculations are critical for designing azetidine derivatives with tailored stability and reactivity, for instance, in the development of novel high-energy density materials where strain is a key factor. nih.gov

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | Reference |

|---|---|---|---|

| Aziridine | 3 | 26.7 - 27.7 | researchgate.net |

| Azetidine | 4 | 25.2 - 25.4 | researchgate.net |

| Pyrrolidine | 5 | 5.8 | researchgate.net |

| Piperidine | 6 | 0 | researchgate.net |

Spin Density Distribution Analysis in Radical Processes

Radical processes are fundamental in various chemical transformations, and understanding the distribution of unpaired electron spin is crucial for predicting reaction pathways and product selectivity. For a hypothetical radical derived from 3-(ethoxymethoxy)azetidine, computational methods like Density Functional Theory (DFT) can be employed to calculate the spin density on each atom. rsc.org

In the context of radical reactions involving ethers, theoretical studies have shown that the oxygen atom significantly influences the reactivity of adjacent carbon atoms by stabilizing radical intermediates. nih.gov For instance, in a radical formed by hydrogen abstraction from the ethoxymethoxy side chain of this compound, the spin density would likely be delocalized across the C-O-C-O-C fragment. The nitrogen atom in the azetidine ring would also play a role in modulating the spin distribution, potentially leading to complex reactivity patterns. nih.gov

Research on N-heterocyclic radicals has demonstrated that the spin density is often localized on specific atoms within the ring, which dictates their chemical behavior. thieme-connect.comnih.gov In a radical cation of this compound, the spin density distribution would be a key factor in determining its stability and subsequent reactions.

To illustrate how spin density analysis could be applied, consider a hypothetical scenario where a radical is generated by abstracting a hydrogen atom from the carbon adjacent to the ether oxygen. A computational study could provide the following type of data:

Table 1: Hypothetical Spin Density Distribution in a 3-(Ethoxymethoxy)azetidinyl Radical

| Atom/Group in Radical | Calculated Spin Density (a.u.) |

| Azetidine Nitrogen | 0.15 |

| Azetidine C2 | 0.05 |

| Azetidine C3 | -0.02 |

| Azetidine C4 | 0.05 |

| Methoxy Oxygen | 0.20 |

| Methylene (B1212753) Carbon (O-CH2-O) | 0.50 |

| Ethyl Group Carbons | 0.03 |

Note: This data is hypothetical and for illustrative purposes only. Actual values would require specific computational calculations.

This hypothetical data suggests that the major portion of the spin density resides on the methylene carbon of the ethoxymethoxy group, making it the most likely site for subsequent reactions. The negative spin density on the C3 carbon of the azetidine ring is also a noteworthy feature that could influence its reactivity.

Correlation Between Computational Predictions and Experimental Outcomes

A critical aspect of computational chemistry is the validation of theoretical predictions through experimental results. This correlation provides confidence in the computational models and allows for their predictive power to be harnessed effectively. For this compound, a variety of experimental data could be correlated with computational predictions.

Recent advancements have shown that computational modeling can successfully guide the synthesis of complex molecules like azetidines by predicting reaction outcomes. mit.edu For instance, DFT calculations can be used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netresearchgate.net By comparing the calculated NMR spectrum with the experimentally measured one, the accuracy of the computational model can be assessed.

A hypothetical study on this compound could involve calculating the ¹³C NMR chemical shifts using a DFT functional like B3LYP with a suitable basis set. These calculated shifts would then be compared with the experimental values.

Table 2: Hypothetical Correlation of Calculated and Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) | Deviation (ppm) |

| Azetidine C2/C4 | 55.2 | 54.8 | 0.4 |

| Azetidine C3 | 72.5 | 72.1 | 0.4 |

| Methylene (O-CH2-O) | 95.8 | 95.2 | 0.6 |

| Ethyl CH2 | 65.1 | 64.7 | 0.4 |

| Ethyl CH3 | 15.3 | 15.0 | 0.3 |

Note: This data is hypothetical and for illustrative purposes only.

A strong linear correlation between the experimental and calculated data, as illustrated in the hypothetical table, would validate the computational approach. This validated model could then be used to predict other properties, such as reaction barriers and thermodynamic stability, providing valuable insights for the synthesis and application of this compound and its derivatives. nih.govbibliotekanauki.pl The synergy between computational predictions and experimental validation is a powerful tool in modern chemical research, enabling a deeper understanding of molecular structure and reactivity. nih.gov

Applications of 3 Ethoxymethoxy Azetidine As a Key Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The reactivity of the azetidine (B1206935) ring, particularly the nitrogen atom, makes 3-(Ethoxymethoxy)azetidine an excellent precursor for the synthesis of more elaborate heterocyclic systems. The secondary amine of the azetidine can readily undergo N-alkylation or N-arylation, and the ring itself can participate in various cycloaddition and ring-expansion reactions. smolecule.comorganic-chemistry.org

A general strategy for creating complex heterocyclic systems involves the aza-Michael addition of NH-heterocycles to activated azetidine precursors. For instance, (N-Boc-azetidin-3-ylidene)acetate, which can be prepared from N-Boc-azetidin-3-one via a Horner-Wadsworth-Emmons reaction, serves as a key intermediate. mdpi.com This intermediate can then react with various heterocyclic amines to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.com While a direct example starting with this compound is not detailed in the provided literature, the established reactivity of similar azetidine derivatives provides a clear blueprint for its potential applications.

For example, the aza-Michael addition of pyrazole (B372694) derivatives to methyl (N-Boc-azetidin-3-ylidene)acetate demonstrates the construction of a new heterocyclic system, as detailed in the table below. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-Pyrazole | DBU, Acetonitrile, 16h | Methyl 2-(1-(1H-pyrazol-1-yl)azetidin-3-yl)acetate | 83 | nih.gov |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | 4-Bromo-1H-pyrazole | DBU, Acetonitrile, 16h | Methyl 2-(1-(4-bromo-1H-pyrazol-1-yl)azetidin-3-yl)acetate | 82 | nih.gov |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | 3-Trifluoromethyl-1H-pyrazole | DBU, Acetonitrile, 16h | Methyl 2-(1-(3-(trifluoromethyl)-1H-pyrazol-1-yl)azetidin-3-yl)acetate | 73 | nih.gov |

Furthermore, the brominated pyrazole-azetidine hybrid can undergo Suzuki-Miyaura cross-coupling reactions with various boronic acids, leading to further diversification and the creation of even more complex heterocyclic structures. mdpi.com This highlights the utility of azetidine building blocks in generating libraries of compounds for biological screening.

Role in the Construction of Densely Functionalized Molecular Architectures

The inherent ring strain of the azetidine scaffold can be strategically exploited to construct densely functionalized molecules. rsc.org Ring-opening reactions, cycloadditions, and functionalization at both the nitrogen and the C3-position are common strategies. smolecule.comrsc.org The ethoxymethoxy group at the 3-position of this compound not only influences the compound's solubility and electronic properties but also provides a handle for further synthetic modifications.

Recent advances in photoredox catalysis have enabled novel methods for constructing highly substituted azetidines. For example, a photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been developed to produce azetidines with vicinal tertiary-quaternary and even quaternary-quaternary centers. nih.gov This method involves the functionalization of two α-amino C(sp3)-H bonds, leading to highly functionalized azetidine scaffolds. nih.gov

The following table presents examples of such functionalization, demonstrating the potential to create densely packed molecular architectures.

| Amine | Alkyne | Catalyst | Product | Yield (%) | Reference |

| N,N-Dimethylaniline | Phenylacetylene | [(DPEphos)(bcp)Cu]PF6 | 1-(Dimethylamino)-2-phenyl-1,2-dihydroazete | 85 | nih.gov |

| N-Phenylpiperidine | 4-Methoxyphenylacetylene | [(DPEphos)(bcp)Cu]PF6 | 1-(4-Methoxyphenyl)-2-(piperidin-1-yl)-1,2-dihydroazete | 78 | nih.gov |

| N,N-Diisopropylethylamine | Ethyl propiolate | [(DPEphos)(bcp)Cu]PF6 | Ethyl 1-(diethylamino)-1,2-dihydroazete-2-carboxylate | 65 | nih.gov |

Intermediate for the Development of Novel Chemical Entities for Chemical Biology Research

Azetidine derivatives are increasingly recognized for their potential in medicinal chemistry and chemical biology. frontiersin.orgrsc.org They serve as valuable intermediates in the synthesis of novel bioactive molecules. The unique structural features of this compound make it an attractive starting point for developing chemical probes and drug candidates.

A notable example is the use of a closely related analogue, 3-(2-methoxy-ethoxy)-phenylazetidine, in the synthesis of potent inhibitors of Fatty Acid Amide Hydrolase (FAAH). google.com FAAH is an enzyme that degrades the endocannabinoid anandamide, and its inhibition is a therapeutic strategy for treating anxiety, depression, pain, and inflammatory disorders. google.com

A patent describes the synthesis of a series of azetidine derivatives, including a compound where the 3-(2-methoxy-ethoxy)phenyl group is linked to a pyridin-2-yloxy-azetidine core. google.com The synthesis of such a complex molecule highlights the role of the functionalized azetidine as a key building block.

Example of a Complex Bioactive Molecule Derived from a Functionalized Azetidine:

| Compound Name | Target | Therapeutic Potential | Reference |

| 3-{5-[3-(2-methoxy-ethoxy)-phenyl]-pyridin-2-yloxy}-azetidine-1-carboxylic acid pyridazin-3-ylamide | Fatty Acid Amide Hydrolase (FAAH) | Anxiety, depression, pain, inflammation, sleep and movement disorders. | google.com |

The development of such specific enzyme inhibitors demonstrates the critical role of functionalized azetidines like this compound as intermediates in creating novel chemical entities for targeted research in chemical biology and drug discovery.

Exploitation in Advanced Organic Synthesis Strategies

The unique reactivity of the azetidine ring has led to its exploitation in a variety of advanced organic synthesis strategies. rsc.orgsdu.dk These strategies often leverage the ring strain of the four-membered heterocycle to drive reactions that would be difficult to achieve with other cyclic systems.

Key synthetic strategies involving azetidines include:

Ring-Opening Reactions: The strained azetidine ring can be opened by various nucleophiles, providing access to linear, functionalized amine derivatives. smolecule.com This can be a powerful tool for stereocontrolled synthesis.

[2+2] Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, represents a direct route to functionalized azetidines. rsc.org

[3+1] Cycloadditions: Photo-induced copper catalysis has enabled the [3+1] radical cascade cyclization of tertiary alkylamines with alkynes to form highly substituted azetidines. nih.govnih.gov

Intramolecular Aminolysis: Lanthanide-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides an efficient route to azetidines. frontiersin.org

Cross-Coupling Reactions: The azetidine core can be functionalized using modern cross-coupling reactions, such as the Suzuki-Miyaura and Hiyama reactions, to introduce aryl and other substituents. mdpi.comorganic-chemistry.org

These advanced strategies allow for the efficient and often stereoselective construction of complex molecules incorporating the azetidine motif. The presence of the ethoxymethoxy group in this compound adds another layer of synthetic utility, potentially directing reactions or being modified in subsequent synthetic steps. The application of these modern synthetic methods to building blocks like this compound is crucial for the continued development of novel compounds in materials science and medicinal chemistry. sdu.dk

Q & A

Basic: What are the standard synthetic routes for 3-(Ethoxymethoxy)azetidine, and how can reaction conditions be optimized?